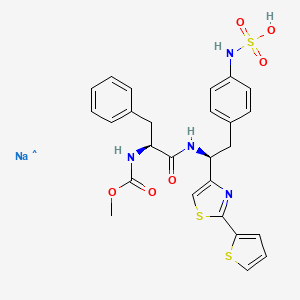

Razuprotafib sodium salt

Descripción

Discovery and Early Development in the Context of Endothelial Function

Razuprotafib (B610421), also known as AKB-9778, was developed as a first-in-class, small-molecule inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP). sec.govfirstwordpharma.com The discovery was driven by the need to find new ways to restore stability to compromised blood vessels, a hallmark of numerous diseases. Early research centered on the compound's potential to enhance endothelial function and stabilize blood vessels by targeting key regulatory pathways. drugbank.comfirstwordpharma.com

The initial development of razuprotafib was undertaken by Aerpio Pharmaceuticals, which focused on its potential to treat ocular diseases and diabetic complications by activating the Tie2 pathway. firstwordpharma.comfirstwordpharma.com The rationale was that decreased Tie2 activity is a significant contributor to vascular instability in a variety of pathological conditions. sec.govfirstwordpharma.com Preclinical studies demonstrated that by inhibiting VE-PTP, razuprotafib could effectively activate Tie2, suggesting a therapeutic benefit in diseases such as diabetic retinopathy and macular edema. nih.govresearchgate.net These early findings established razuprotafib as a promising agent for conditions rooted in endothelial dysfunction.

The Angiopoietin/Tie2 Pathway: A Central Hub in Vascular Homeostasis and Disease

The angiopoietin/Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. portlandpress.comnih.gov This system, primarily active in endothelial cells, acts as a master switch for maintaining vascular quiescence and integrity. nih.govnih.gov It consists of the Tie2 receptor, a tyrosine kinase highly enriched in the vascular endothelium, and its principal ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2). nih.govhelsinki.fi

Under normal physiological conditions, Ang1, secreted by surrounding perivascular cells, binds to and activates the Tie2 receptor. portlandpress.comnih.gov This activation initiates a signaling cascade that promotes cell survival, strengthens cell-cell junctions, and suppresses inflammatory responses, thereby maintaining a stable, leak-resistant vasculature. nih.govscienceofang2.org

In contrast, Ang2 is primarily stored within the Weibel-Palade bodies of endothelial cells and is rapidly released in response to inflammatory or hypoxic stimuli. portlandpress.com Ang2 typically acts as a competitive antagonist of Ang1 at the Tie2 receptor. nih.govscienceofang2.org By blocking Ang1-mediated Tie2 activation, Ang2 disrupts vascular stability, leading to increased vascular permeability, inflammation, and susceptibility to angiogenic signals. portlandpress.comnih.gov This shift from a quiescent to an activated endothelial state is a key factor in the pathogenesis of numerous diseases, including diabetic retinopathy, sepsis, and acute respiratory distress syndrome (ARDS). nih.govportlandpress.commedrxiv.org A critical component of this pathway is the vascular endothelial-protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 by dephosphorylating it, thus dampening its activity. sec.govdrugbank.com

| Component | Function in Vascular Homeostasis |

| Tie2 | A receptor tyrosine kinase on endothelial cells that, when activated, promotes vascular stability and quiescence. nih.govnih.gov |

| Angiopoietin-1 (Ang1) | The primary agonist for the Tie2 receptor, responsible for maintaining vessel integrity and maturation. portlandpress.comnih.gov |

| Angiopoietin-2 (Ang2) | A context-dependent antagonist/agonist that is released during inflammation and hypoxia, promoting vascular destabilization. portlandpress.comhelsinki.fi |

| VE-PTP | A phosphatase that negatively regulates Tie2 activation, acting as a brake on the signaling pathway. sec.govdrugbank.com |

Razuprotafib as a Modulator of the Angiopoietin/Tie2 System

Razuprotafib functions as a potent and selective inhibitor of VE-PTP. sec.govfirstwordpharma.comdrugbank.com By binding to and inhibiting the intracellular catalytic domain of VE-PTP, razuprotafib prevents the dephosphorylation of the Tie2 receptor. drugbank.com This action effectively "releases the brakes" on Tie2 signaling, leading to its activation. A unique and crucial aspect of razuprotafib's mechanism is its ability to activate Tie2 irrespective of the ambient concentrations of its ligands, Ang1 or Ang2. sec.govfirstwordpharma.comfirstwordpharma.com This allows it to restore protective Tie2 signaling even in disease states where the balance is tipped towards the antagonistic effects of high Ang2 levels. medrxiv.org

Research has demonstrated the effects of this modulation across various disease models. In studies related to diabetic eye disease, razuprotafib was shown to restore vascular stability. nih.gov In the context of glaucoma, it was found to enhance the function of Schlemm's canal, a critical structure for aqueous humor outflow, thereby reducing intraocular pressure. nih.govarvojournals.org

Furthermore, the role of razuprotafib has been investigated in systemic inflammatory conditions. In preclinical models of sepsis and ARDS, including those related to COVID-19, activating Tie2 with razuprotafib demonstrated a capacity to protect the endothelium from prothrombotic changes and reduce vascular leakage. medrxiv.orgjci.orgclinicaltrialsarena.com These findings underscore the compound's potential to stabilize the vasculature during profound inflammation.

| Study Focus | Key Finding with Razuprotafib (AKB-9778) | Reference |

| Glaucoma | Increased Tie2 activation in Schlemm's canal endothelium, leading to increased outflow facility and reduced intraocular pressure in mouse models. nih.gov | nih.gov |

| Diabetic Macular Edema | Improved best-corrected visual acuity (BCVA) and reduced central subfield thickness in a Phase 1 trial. nih.gov | nih.gov |

| COVID-19 Endothelial Dysfunction | Reduced the prothrombotic state in endothelial cells induced by plasma from patients with severe COVID-19. medrxiv.org | medrxiv.org |

| Hypertensive Intracerebral Hemorrhage | Activated TIE2 and influenced cellular proliferation, migration, and angiogenesis in human brain microvascular endothelial cells. patsnap.com | patsnap.com |

| Systemic Inflammation (LPS model) | Abrogated endothelial dysfunction in diabetic mice by improving endothelial function through increased eNOS activity. researchgate.net | researchgate.net |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C26H26N4NaO6S3 |

|---|---|

Peso molecular |

609.7 g/mol |

InChI |

InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/t20-,21-;/m0./s1 |

Clave InChI |

JRIMWZDHZHWLBM-GUTACTQSSA-N |

SMILES isomérico |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |

SMILES canónico |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na] |

Origen del producto |

United States |

Molecular Mechanisms of Action of Razuprotafib

Selective Inhibition of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)

Razuprotafib (B610421) is a potent and selective inhibitor of VE-PTP, a key negative regulator of the Tie2 receptor. taylorandfrancis.commedchemexpress.comglpbio.com By targeting VE-PTP, razuprotafib effectively removes the brakes on Tie2 signaling, leading to enhanced vascular stability. drugbank.combiospace.com

Characterization of Binding Affinity and Inhibition Kinetics

Razuprotafib demonstrates a high binding affinity and potent inhibition of VE-PTP. Research has shown that it inhibits the catalytic activity of VE-PTP with a half-maximal inhibitory concentration (IC50) of 17 pM. medchemexpress.comglpbio.com This indicates a very strong interaction between the compound and the enzyme. The inhibition kinetics of razuprotafib against VE-PTP are characterized as mixed competitive. medchemexpress.com

While highly selective for VE-PTP, razuprotafib has been shown to inhibit other related phosphatases, though with significantly lower potency. medchemexpress.comglpbio.com For instance, its IC50 for the structurally related phosphatase PTP1B is 780 nM, demonstrating a clear preference for VE-PTP. medchemexpress.comglpbio.com However, it does show high affinity for HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM). medchemexpress.comglpbio.com

Table 1: Inhibitory Activity of Razuprotafib Against Various Phosphatases

| Phosphatase | IC50 |

|---|---|

| VE-PTP | 17 pM |

| HPTPη | 36 pM |

| HPTPγ | 100 pM |

Structural Basis of VE-PTP Interaction and Catalytic Blockade

Razuprotafib functions by binding to the intracellular catalytic domain of VE-PTP. drugbank.comnih.gov This interaction blocks the phosphatase's ability to dephosphorylate and inactivate the Tie2 receptor. drugbank.com The structural basis of this interaction involves the specific fit of razuprotafib into the active site of VE-PTP. medkoo.com Molecular dynamic simulations and proximity ligation assays have confirmed a direct interaction between the extracellular domain of VE-PTP and VE-cadherin, a key component of endothelial cell junctions. nih.gov Specifically, the 17th domain of VE-PTP interacts with the 5th extracellular domain of VE-cadherin. nih.gov While razuprotafib's direct interaction is with the intracellular catalytic domain, this broader understanding of VE-PTP's protein interactions highlights its central role in regulating vascular integrity.

Promotion of Tie2 Receptor Tyrosine Kinase Activation

By inhibiting VE-PTP, razuprotafib indirectly promotes the activation of the Tie2 receptor tyrosine kinase. arvojournals.orgmedrxiv.org This activation is crucial for maintaining endothelial health and stability. taylorandfrancis.com

Enhancement of Basal and Angiopoietin-1 (ANG1)-Induced Tie2 Phosphorylation

The Tie2 receptor is primarily activated by its ligand, angiopoietin-1 (Ang1). d-nb.info Razuprotafib has been shown to enhance both the basal (ligand-independent) and Ang1-induced phosphorylation of Tie2. medchemexpress.comglpbio.com This means that razuprotafib not only increases the baseline level of Tie2 activity but also potentiates the receptor's response to its natural agonist. medchemexpress.comglpbio.com In cultured human umbilical vein endothelial cells (HUVECs), razuprotafib promotes Tie2 phosphorylation and enhances Ang1-induced Tie2 phosphorylation. medchemexpress.com Furthermore, studies have shown that razuprotafib can even convert the Tie2 antagonist, angiopoietin-2 (Ang2), into a potent Tie2 activator. nih.govmdpi.com

Mechanisms of Tie2 Stabilization and Dimerization

Activation of the Tie2 receptor is initiated by the binding of angiopoietins, which triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues. drugbank.com These phosphorylated sites then act as docking stations for various signaling proteins. drugbank.com By inhibiting VE-PTP, razuprotafib prevents the dephosphorylation of these critical tyrosine residues, thereby stabilizing the active, phosphorylated state of the Tie2 receptor. drugbank.com This prolonged activation state is essential for the downstream signaling cascades that promote vascular stability.

Activation of Downstream Signaling Pathways

The activation of the Tie2 receptor by razuprotafib initiates a cascade of downstream signaling events that are critical for endothelial cell survival, migration, and the maintenance of vascular integrity. nih.gov Key signaling molecules that are phosphorylated and activated following Tie2 activation include Akt (also known as protein kinase B), endothelial nitric oxide synthase (eNOS), and extracellular signal-regulated kinase (ERK). medchemexpress.comglpbio.com

Table 2: Downstream Signaling Molecules Activated by Razuprotafib-Induced Tie2 Activation

| Signaling Molecule | Function |

|---|---|

| Akt (Protein Kinase B) | Promotes endothelial cell survival, suppresses inflammation. nih.gov |

| eNOS (endothelial Nitric Oxide Synthase) | Produces nitric oxide, leading to vasodilation and anti-thrombotic effects. |

Phosphorylation of AKT and eNOS

The activation of the Tie2 receptor by Razuprotafib initiates a cascade of downstream intracellular signaling events. medchemexpress.combioscience.co.uk Among the key pathways stimulated is the phosphorylation of Protein Kinase B (AKT) and endothelial Nitric Oxide Synthase (eNOS). medchemexpress.combioscience.co.ukszabo-scandic.comabmole.com The inhibition of VE-PTP by Razuprotafib leads to increased Tie2 phosphorylation, which subsequently activates these downstream signaling molecules. probechem.commedchemexpress.commedchemexpress.commolnova.cn The phosphorylation of both AKT and eNOS is a critical component of the signaling cascade that contributes to the vascular-stabilizing effects mediated by Tie2 activation.

Activation of ERK Signaling

In addition to the AKT and eNOS pathways, the activation of Tie2 by Razuprotafib also stimulates the Extracellular signal-Regulated Kinase (ERK) signaling pathway. medchemexpress.combioscience.co.ukszabo-scandic.comabmole.com The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental signaling cascade involved in regulating cell proliferation and differentiation. frontiersin.org Razuprotafib's inhibition of VE-PTP promotes Tie2 activation, which in turn stimulates the phosphorylation of ERK. probechem.commedchemexpress.combioscience.co.uk This activation is a key part of the broader cellular response to Tie2 signaling.

Modulation of Rap1/MEK/ERK Signaling in Specific Endothelial Cell Types

Research has shown that Razuprotafib's effects on Tie2 can modulate specific signaling pathways in different types of endothelial cells. In human brain microvascular endothelial cells (HBMEC), the activation of Tie2 by Razuprotafib influences cellular functions such as proliferation, migration, and angiogenesis through the Rap1/MEK/ERK signaling pathway. patsnap.com Rap1, a small G protein, can act as a mediator in the activation of the MEK-ERK kinase cascade. nih.gov Studies in other contexts have demonstrated that Rap1 can be a key regulator of angiogenesis by coupling growth factor receptors to ERK activation. nih.gov In the context of HBMECs, Razuprotafib's ability to activate Tie2 has been shown to affect the functional attributes of these cells, a process mediated by the Rap1/MEK/ERK pathway. patsnap.com

Selectivity Profile Against Other Protein Tyrosine Phosphatases (e.g., PTP1B, HPTPη, HPTPγ)

Razuprotafib is a potent inhibitor of VE-PTP, exhibiting an IC50 (half-maximal inhibitory concentration) of 17 pM. probechem.commedchemexpress.combioscience.co.ukabmole.com Its selectivity is a key characteristic. While it is highly selective for VE-PTP, it does show some activity against other structurally related protein tyrosine phosphatases. medchemexpress.combioscience.co.uk Razuprotafib inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 780 nM. medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com It also shows inhibitory activity against Human Protein Tyrosine Phosphatase η (HPTPη) and Human Protein Tyrosine Phosphatase γ (HPTPγ) with IC50 values of 36 pM and 100 pM, respectively. medchemexpress.combioscience.co.ukabmole.commedchemexpress.commedchemexpress.com Despite the activity against HPTPη and HPTPγ, Razuprotafib is considered to have an excellent selectivity profile for VE-PTP when compared against a broader variety of phosphatases. probechem.commedchemexpress.combioscience.co.ukabmole.com

Table 1: Razuprotafib (AKB-9778) IC50 Values Against Various Protein Tyrosine Phosphatases

| Phosphatase | IC50 Value |

| VE-PTP | 17 pM probechem.commedchemexpress.combioscience.co.ukabmole.com |

| HPTPη | 36 pM medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com |

| HPTPγ | 100 pM medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com |

| PTP1B | 780 nM medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com |

Preclinical Pharmacological Investigations of Razuprotafib

In Vitro Studies on Endothelial Cell Models

Effects on Endothelial Cell Proliferation, Migration, and Angiogenesis

Preclinical in vitro studies have suggested that razuprotafib (B610421) can influence the processes of angiogenesis. One study indicated that AKB-9778 appeared to reduce endothelial tube formation in an in vitro model. nih.gov Angiogenesis is a complex process involving the migration and proliferation of endothelial cells to form new blood vessels. The destabilization of capillaries, which allows for endothelial cell migration, is a critical step in neovascularization. nih.gov Razuprotafib's impact on tube formation suggests a potential role in modulating this aspect of angiogenesis. nih.gov

Restoration of Endothelial Barrier Integrity and Junctional Stability

Razuprotafib has demonstrated significant effects on maintaining and restoring endothelial barrier function in vitro. In studies using human umbilical vein endothelial cells (HUVECs), AKB-9778 was shown to reinforce endothelial barrier stability. nih.gov Specifically, it was effective in counteracting the increase in paracellular permeability induced by inflammatory mediators such as thrombin and vascular endothelial growth factor (VEGF). nih.govjci.orgresearchgate.net

The mechanism behind this stabilization involves the activation of the Tie2 receptor. The permeability-reducing effect of AKB-9778 was found to be dependent on the presence of Tie2, as silencing Tie2 expression eliminated the compound's ability to block thrombin-induced permeability. nih.gov Mechanistically, the inhibition of VE-PTP by AKB-9778 leads to the activation of the small GTPase Rap1, which in turn causes the dissolution of radial stress fibers through Rac1 activation and the suppression of nonmuscle myosin II, ultimately stabilizing endothelial junctions. nih.gov

Interestingly, the junction-stabilizing effect of the VE-PTP inhibitor was found to be independent of VE-cadherin, a key component of adherens junctions. nih.gov This suggests that razuprotafib can enhance endothelial barrier integrity even when VE-cadherin function may be compromised.

Table 1: Effect of AKB-9778 on VEGF-Induced Permeability in HUVEC Monolayers

| Treatment | Permeability (FITC-Dextran Leakage) | P-value |

|---|---|---|

| Control | Baseline | |

| VEGF (200 ng/ml) | Increased | **P = 0.005 |

| VEGF + AKB-9778 (10 µM) | Blocked Increase | *P = 0.02 |

Data from in vitro permeability assay using confluent HUVECs on Transwell membranes. jci.orgresearchgate.net

Modulation of Endothelial Glycocalyx Structure and Function

While the angiopoietin-Tie2 signaling axis is known to be a major player in endothelial barrier function, which also involves the endothelial glycocalyx, direct preclinical evidence from the provided search results detailing the specific effects of razuprotafib on the structure and function of the endothelial glycocalyx is not available. researchgate.net

Impact on Monocyte Adhesion to Endothelial Cells

Preclinical evidence suggests that interfering with VE-PTP activity can attenuate leukocyte transmigration through the endothelial barrier. nih.gov This indicates a potential role for razuprotafib in modulating the interactions between leukocytes and endothelial cells. However, direct in vitro studies specifically quantifying the impact of razuprotafib on monocyte adhesion to endothelial cell monolayers were not found in the provided search results.

In Vivo Studies in Animal Models of Vascular Dysfunction and Disease

Ocular Vascular Pathologies

Razuprotafib has been extensively studied in various preclinical animal models of ocular vascular diseases, demonstrating its potential to stabilize the ocular vasculature. jci.org

In a mouse model of neovascular age-related macular degeneration, systemic administration of AKB-9778 led to a significant reduction in the area of choroidal neovascularization (NV). jci.org The compound was also effective in a mouse model of ischemia-induced retinal NV, which is relevant to diabetic retinopathy. jci.org In this model, AKB-9778 inhibited retinal NV, even in the presence of high levels of Angiopoietin-2 (Ang2), an antagonist of the Tie2 receptor. jci.orgresearchgate.net

Furthermore, AKB-9778 has shown potent anti-permeability effects in the eye. It effectively blocked VEGF-induced vascular leakage from retinal vessels and prevented exudative retinal detachments in a transgenic mouse model with high VEGF expression in photoreceptors. jci.org These findings highlight razuprotafib's ability to counteract the effects of key drivers of vascular pathology in the retina.

The mechanism of action in these ocular models is consistent with its known function as a VE-PTP inhibitor. In vivo studies confirmed that AKB-9778 treatment leads to the phosphorylation and activation of Tie2 in the retinal neovasculature. jci.orgresearchgate.net

In addition to models of neovascularization and vascular leakage, razuprotafib has been investigated in preclinical models of glaucoma. Topical ocular administration of AKB-9778 in mice was shown to increase Tie2 activation in the endothelium of Schlemm's canal, which is crucial for regulating aqueous humor outflow. This led to an increase in the filtration area of Schlemm's canal, enhanced outflow facility, and a reduction in intraocular pressure (IOP). nih.govarvojournals.org These findings suggest a distinct mechanism for IOP lowering by selectively targeting the function of Schlemm's canal. nih.gov

Table 2: Effect of AKB-9778 on Retinal and Choroidal Neovascularization in Mouse Models

| Animal Model | Pathological Feature | Treatment | Outcome |

|---|---|---|---|

| Laser-induced choroidal NV | Choroidal Neovascularization | AKB-9778 (10 or 20 mg/kg, s.c.) | Significant reduction in NV area |

| Ischemic Retinopathy (OIR) | Retinal Neovascularization | AKB-9778 | Inhibition of retinal NV |

| Rho-VEGF transgenic mice | Subretinal Neovascularization | AKB-9778 (10 mg/kg, s.c.) | Significant reduction in NV area |

Data from various mouse models of ocular neovascularization. jci.org

Table 3: Effect of AKB-9778 on Retinal Vascular Leakage in Mouse Models

| Animal Model | Pathological Feature | Treatment | Outcome |

|---|---|---|---|

| Rho-VEGF transgenic mice | Retinal Vascular Leakage | AKB-9778 (3 or 10 mg/kg, s.c.) | Significant reduction in albumin leakage |

| Tet-opsin-VEGF mice | Exudative Retinal Detachment | AKB-9778 (10 or 50 mg/kg) | Significant reduction in retinal detachment |

Data from transgenic mouse models with high VEGF expression. jci.org

Oncological Applications

In the context of oncology, the abnormal and dysfunctional vasculature of tumors presents a significant barrier to effective treatment. Razuprotafib has been explored for its potential to induce tumor vascular normalization, a process that can improve the tumor microenvironment and enhance therapeutic efficacy. nih.gov In a murine model of oral squamous cell carcinoma (OSCC), treatment with razuprotafib was shown to slow tumor progression by fostering the normalization of the tumor's blood vessels. nih.gov This effect is attributed to the activation of the Tie2 pathway within the tumor endothelium, which helps to mature and stabilize the otherwise chaotic and leaky tumor vasculature. nih.gov

The process of vascular normalization induced by razuprotafib involves several key structural and functional improvements to the tumor microenvironment. Preclinical studies in a murine OSCC model provided evidence of these changes, demonstrating improvements in vessel density and an increase in pericyte coverage around tumor vessels. nih.gov Pericytes are crucial for maintaining vascular stability, and their increased association with tumor vessels is a key indicator of normalization. nih.govnih.gov

Furthermore, this vascular stabilization leads to more efficient blood perfusion, which in turn alleviates local tumor hypoxia. nih.gov The reduction of hypoxic regions within a tumor is a significant therapeutic goal, as hypoxia is known to drive tumor progression and resistance to therapy. researchgate.net Razuprotafib treatment also led to a decrease in vascular permeability within the tumor. nih.gov

At the molecular level, the mechanism by which razuprotafib promotes tumor vascular normalization appears to involve the modulation of specific cellular pathways within tumor endothelial cells. RNA sequencing of these cells from a murine OSCC model revealed that razuprotafib treatment may facilitate vascular normalization by modulating lipid metabolism pathways. nih.gov

Specifically, the treatment was found to up-regulate the expression of HSD17B7, an enzyme involved in steroid biosynthesis, which subsequently helped restore the lipid content in tumor endothelial cells. nih.gov This restoration of normal lipid metabolism was associated with improved expression of adhesion molecules on the endothelial cells. The normalization of adhesion molecule expression is critical for facilitating the infiltration of immune cells into the tumor, contributing to the anti-tumor effects of razuprotafib, particularly when used in combination with immunotherapy. nih.gov

Systemic Vascular Diseases

Endothelial dysfunction is a hallmark of diabetes, characterized by impaired nitric oxide (NO) bioavailability and increased vascular inflammation. Preclinical studies have demonstrated that razuprotafib can ameliorate endothelial dysfunction in the context of diabetes. The expression of VE-PTP, the target of razuprotafib, is increased in diabetic models. By inhibiting VE-PTP, razuprotafib enhances the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of NO. nih.gov

In preclinical models, razuprotafib has been shown to increase the phosphorylation of eNOS at activating sites (Tyr81 and Ser1177 in the human sequence), leading to increased NO generation. nih.gov This was observed in cultured endothelial cells and translated to functional improvements in vascular reactivity, as evidenced by the NOS inhibitor-sensitive relaxation of endothelium-intact mouse aorta rings. nih.gov Furthermore, in diabetic mice, razuprotafib was found to abrogate diabetes-induced endothelial dysfunction. nih.gov These preclinical findings are supported by clinical data in diabetic patients where razuprotafib administration led to a significant lowering of both systolic and diastolic blood pressure, an effect linked to its enhancement of endothelial function. nih.gov

Table 2: Razuprotafib's Effects on Endothelial Dysfunction in Diabetes Models This table is interactive. Users can sort and filter the data.

| Model System | Key Parameter | Effect of Razuprotafib (AKB-9778) |

|---|---|---|

| Cultured Endothelial Cells | Nitric Oxide (NO) Generation | Increased NO production. nih.gov |

| Cultured Endothelial Cells | eNOS Phosphorylation (Tyr81 and Ser1177) | Increased phosphorylation, indicating activation. nih.gov |

| Mouse Aorta Rings | Vascular Relaxation | Elicited NOS inhibitor-sensitive relaxation. nih.gov |

| Diabetic Mice | Endothelial Dysfunction | Abrogated diabetes-induced endothelial dysfunction. nih.gov |

Fabry disease, an X-linked lysosomal storage disorder, is characterized by the accumulation of globotriaosylceramide (Gb3), leading to multisystemic complications, including significant endothelial dysfunction. A key aspect of this endothelial dysfunction is the degradation of the endothelial glycocalyx, a protective layer on the surface of endothelial cells. This degradation is partly mediated by the release of heparanases.

Preclinical investigations using an in vitro model of Fabry disease with α-galactosidase A (AGAL)-deficient endothelial cells have shown that these cells exhibit a reduced glycocalyx and increased monocyte adhesion. ucsd.edu This was associated with an increased expression of heparanase and the inflammatory marker NF-κB. nih.gov Razuprotafib, through its activation of the TIE2 receptor, has been shown to inhibit the release of heparanases. ucsd.eduresearchgate.net

Treatment of AGAL-deficient endothelial cells with razuprotafib resulted in an improvement of the glycocalyx structure, as indicated by an increase in L-fucose, a component of the glycocalyx, and a decrease in monocyte adhesion. ucsd.edu These findings suggest that by preventing heparanase release and subsequent glycocalyx degradation, razuprotafib can ameliorate the endothelial dysfunction associated with Fabry disease. ucsd.edunih.govresearchgate.net

Table 3: Razuprotafib's Effects in a Fabry Disease Model This table is interactive. Users can sort and filter the data.

| Model System | Key Parameter | Effect of Razuprotafib (AKB-9778) |

|---|---|---|

| AGAL-deficient Endothelial Cells | Heparanase Release | Inhibited heparanase release. ucsd.eduresearchgate.net |

| AGAL-deficient Endothelial Cells | Glycocalyx Structure (L-fucose) | Increased L-fucose, indicating improved structure. ucsd.edu |

| AGAL-deficient Endothelial Cells | Monocyte Adhesion | Decreased monocyte adhesion. ucsd.edu |

| AGAL-deficient Endothelial Cells | Endothelial Function | Improved endothelial function. ucsd.edunih.govresearchgate.net |

Razuprotafib has demonstrated beneficial effects on endothelial function in the context of hypertension, which is often characterized by endothelial dysfunction. As mentioned previously, in diabetic patients, who often present with hypertension, razuprotafib significantly lowered both systolic and diastolic blood pressure. nih.gov This effect is attributed to the improvement of endothelial function through the enhancement of eNOS activity and NO production. nih.gov

In the context of ocular hypertension, a major risk factor for glaucoma, preclinical studies have shown that topical ocular administration of razuprotafib reduces intraocular pressure (IOP) in mice. nih.govjci.org This IOP-lowering effect is mediated by the activation of TIE2 in the endothelium of Schlemm's canal, which increases the outflow facility of aqueous humor. nih.govjci.org Specifically, razuprotafib was found to increase the filtration area of Schlemm's canal in mice. jci.org These findings highlight the potential of razuprotafib to improve endothelial function in different forms of hypertension.

Table 4: Razuprotafib's Effects in Hypertension Models This table is interactive. Users can sort and filter the data.

| Hypertension Model | Key Parameter | Effect of Razuprotafib (AKB-9778) |

|---|---|---|

| Diabetic Patients (with hypertension) | Systolic and Diastolic Blood Pressure | Significantly lowered blood pressure. nih.gov |

| Mouse Model of Ocular Hypertension | Intraocular Pressure (IOP) | Reduced IOP. nih.govjci.org |

| Mouse Model of Ocular Hypertension | Schlemm's Canal Filtration Area | Increased filtration area by 10.1% in wild-type mice. jci.org |

Cerebrovascular Pathologies

Hypertensive intracerebral hemorrhage (ICH) is a severe form of stroke with high morbidity and mortality. Preclinical research has identified the TIE2 pathway as a critical component in the pathogenesis of ICH. In hypertensive ICH mouse models, a significant downregulation of TIE2 expression has been observed in cerebral blood vessels. nih.gov This reduction in TIE2 is associated with impaired function of human brain microvascular endothelial cells (HBMECs), including effects on cellular proliferation, migration, and angiogenesis. nih.gov

Razuprotafib has been identified as a small molecule that can target and activate TIE2 in this context. nih.gov In vitro studies with HBMECs have shown that razuprotafib can positively affect their functional attributes. nih.gov More importantly, in vivo experiments in hypertensive ICH mouse models have demonstrated that the combination of razuprotafib with antihypertensive drugs can mitigate both the incidence and the volume of bleeding. nih.gov This suggests that by restoring TIE2 function in the cerebral microvasculature, razuprotafib may help to maintain vascular integrity and reduce the severity of ICH. nih.gov

Table 5: Razuprotafib's Effects in Intracerebral Hemorrhage Models This table is interactive. Users can sort and filter the data.

| Model System | Key Parameter | Effect of Razuprotafib (AKB-9778) |

|---|---|---|

| Hypertensive ICH Mouse Model | TIE2 Expression | Downregulated in the model. nih.gov |

| Human Brain Microvascular Endothelial Cells (HBMEC) | TIE2 Activation | Targeted and activated TIE2. nih.gov |

| Hypertensive ICH Mouse Model | Incidence and Volume of Bleeding | Mitigated in combination with antihypertensive drugs. nih.gov |

Target Validation and Mechanistic Elucidation Strategies for Razuprotafib

Confirming VE-PTP as the Primary Therapeutic Target

The validation of VE-PTP as the direct molecular target of razuprotafib (B610421) has been established through a combination of genetic and pharmacological approaches. These strategies have been fundamental in confirming that the therapeutic effects of razuprotafib are mediated through its interaction with VE-PTP.

Genetic studies in both animal models and humans have provided strong evidence supporting VE-PTP as the relevant therapeutic target for razuprotafib. These studies demonstrate that modulation of the gene encoding VE-PTP, PTPRB, can replicate or inform the pharmacological effects of the drug.

Animal Models: Preclinical studies using genetically modified mice have been instrumental. In one key experiment, researchers observed that the developmental defect in the size of the Schlemm's canal (a critical structure for aqueous humor outflow in the eye) in mice with a single copy of the Tie2 gene (Tie2+/-) could be partially rescued by the simultaneous removal of one copy of the VE-PTP gene. arvojournals.orgnih.gov This genetic interaction provides a direct correlate for the action of razuprotafib, suggesting that reducing VE-PTP activity can compensate for reduced Tie2 signaling. arvojournals.orgnih.gov Furthermore, VE-PTP knock-in reporter mice were used to confirm the specific localization of VE-PTP protein to the endothelial cells of the Schlemm's canal, validating it as a precise pharmacological target within the conventional outflow pathway of the eye. nih.gov

Human Genetic Variants: In humans, genetic evidence further supports the role of VE-PTP in disease. A study identified a low-frequency missense variant in the PTPRB gene that was associated with a reduced risk of glaucoma. nih.gov This finding provides genetic validation for the hypothesis that inhibiting VE-PTP could be a therapeutic strategy for this condition. nih.gov

| Genetic Evidence Supporting VE-PTP as the Target of Razuprotafib | |

| Approach | Key Finding |

| Mouse Model (Tie2+/-; VE-PTP+/-) | Partial removal of the VE-PTP gene compensated for a developmental defect caused by reduced Tie2, mimicking the effect of a VE-PTP inhibitor. arvojournals.orgnih.gov |

| VE-PTP Reporter Mice | Confirmed VE-PTP expression is localized to the endothelium of the Schlemm's canal, a key site of action for glaucoma therapies. nih.gov |

| Human Genetic Association Study | A rare missense variant in the PTPRB gene (encoding VE-PTP) was linked to a decreased risk of developing glaucoma. nih.gov |

Razuprotafib itself serves as a potent and selective pharmacological tool for probing the function of VE-PTP. medchemexpress.com Biochemical assays have demonstrated that razuprotafib, also known as AKB-9778, is a highly potent inhibitor of the catalytic activity of VE-PTP, with a half-maximal inhibitory concentration (IC50) in the picomolar range. medchemexpress.com Its selectivity has been profiled against other related phosphatases, confirming its primary action on VE-PTP. medchemexpress.com

| Selectivity Profile of Razuprotafib (AKB-9778) | |

| Phosphatase | IC50 |

| VE-PTP | 17 pM medchemexpress.com |

| HPTPη | 36 pM medchemexpress.com |

| HPTPγ | 100 pM medchemexpress.com |

| PTP1B | 780 nM medchemexpress.com |

The functional consequence of this target engagement is the prevention of Tie2 dephosphorylation. researchgate.net In addition to small molecules like razuprotafib, other pharmacological tools such as the humanized monoclonal antibody ARP-1536 have been developed to target the extracellular domain of VE-PTP, further validating that engagement of this phosphatase leads to the desired downstream activation of Tie2. nih.gov

Validating Tie2 as the Effector Receptor in Razuprotafib's Mechanism

With VE-PTP confirmed as the direct target, the next critical step was to validate that the therapeutic effects of razuprotafib are channeled through the intended effector, the Tie2 receptor. The Angiopoietin (Ang)/Tie2 pathway is crucial for maintaining vascular health, and its dysregulation is implicated in various diseases. biospace.comsec.govnih.gov Razuprotafib is designed to restore normal Tie2 activation by inhibiting its negative regulator, VE-PTP. biospace.comsec.gov

A substantial body of genetic data underscores the critical role of the Tie2 pathway in vascular function and its relevance to diseases targeted by razuprotafib.

Human Genetics: Human genetic studies have strongly linked the Ang/Tie2 pathway to glaucoma. Loss-of-function variants in both the Tie2 receptor gene (TEK) and its primary activating ligand, Angiopoietin-1 (ANGPT1), are associated with an increased risk of congenital glaucoma. arvojournals.orgnih.govnih.gov Additionally, specific single-nucleotide polymorphisms located in the promoter region of the ANGPT1 gene have a significant association with ocular hypertension and the risk of developing open-angle glaucoma. arvojournals.orgnih.govnih.gov These human genetic findings provide a strong rationale for targeting Tie2 activation as a therapeutic approach.

Animal Models: The indispensable role of Tie2 in the development and maintenance of the vascular system has been clearly demonstrated in animal models. nih.gov Mice genetically engineered to lack the Tie2 receptor die during embryonic development due to severe vascular defects. nih.gov This highlights the fundamental importance of the receptor in vascular biology. nih.gov Mouse and human genetic data have collectively established the crucial function of the Tie2 pathway in the proper formation and ongoing maintenance of the Schlemm's canal. arvojournals.orgnih.gov

Pharmacological studies have confirmed that razuprotafib administration leads to increased Tie2 activation in relevant tissues and cell types. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) show that razuprotafib promotes the phosphorylation of the Tie2 receptor and activates its downstream signaling pathways. medchemexpress.com

In vivo studies have demonstrated this effect in specific tissues targeted for therapy:

Ocular Tissues: In mouse models, topical ocular administration of razuprotafib was shown to increase the phosphorylation and activation of Tie2 specifically within the endothelial cells of the Schlemm's canal. arvojournals.orgnih.govnih.govarvojournals.org This localized activation is consistent with the drug's effect of increasing aqueous humor outflow and reducing intraocular pressure. arvojournals.orgarvojournals.org

Retinal Tissues: Systemic administration of razuprotafib in mice also promotes the phosphorylation of Tie2 in retinal endothelial cells, supporting its potential use in treating diabetic eye diseases characterized by vascular instability. medchemexpress.com

Systemic Vasculature: In cell culture models using plasma from patients with severe COVID-19, razuprotafib reversed a prothrombotic state in primary human endothelial cells through the activation of Tie2, indicating its potential to stabilize systemic vasculature during inflammatory conditions. medrxiv.org

Advanced Methodologies for Comprehensive Mechanistic Understanding

A multi-faceted approach employing a range of advanced methodologies has been essential for building a comprehensive understanding of razuprotafib's mechanism of action. These techniques span from genetic engineering to clinical observation, each providing a different layer of evidence.

Proteomics-based Approaches for Global Protein Modulation and Selectivity Profiling

Proteomics offers powerful tools for validating a drug's primary target and assessing its selectivity across the entire proteome, which is crucial for predicting potential off-target effects. For a targeted inhibitor like Razuprotafib, these approaches are essential to confirm that its therapeutic effects are mediated through the intended target, VE-PTP, with minimal engagement of other proteins, particularly other protein tyrosine phosphatases (PTPs).

Activity-Based Protein Profiling (ABPP) is a key chemoproteomic strategy for assessing the selectivity of enzyme inhibitors within their native biological context. nih.govnih.gov This technique utilizes active site-directed chemical probes that covalently bind to the active form of enzymes in a complex proteome. pnas.org For PTPs, probes such as those based on an α-bromobenzylphosphonate scaffold can be used. pnas.org In a competitive ABPP workflow to profile Razuprotafib, cell or tissue lysates would be pre-incubated with varying concentrations of the drug before treatment with a broad-spectrum PTP activity-based probe. The subsequent reduction in probe labeling of a specific PTP corresponds to its engagement by the inhibitor. This method allows for a direct assessment of Razuprotafib's potency and selectivity against a panel of endogenously expressed PTPs simultaneously.

Research has shown that while Razuprotafib is a potent inhibitor of VE-PTP, it is important to characterize its activity against other related phosphatases. medchemexpress.com Although silencing of the downstream kinase Tie2 can partially inhibit Razuprotafib's effects, the possibility of engagement with other effector molecules exists. oup.com VE-PTP itself has been shown to dephosphorylate other receptors like VEGFR-2, making a clear selectivity profile critical. oup.com Biochemical assays have demonstrated that Razuprotafib possesses high selectivity for VE-PTP over many other phosphatases, though some activity against closely related phosphatases has been noted. medchemexpress.com

| Phosphatase Target | IC₅₀ (pM) | Selectivity vs. VE-PTP |

|---|---|---|

| VE-PTP | 17 | - |

| HPTPη | 36 | ~2-fold less selective |

| HPTPγ | 100 | ~6-fold less selective |

| PTP1B | 780,000 | ~45,882-fold more selective |

This table presents inhibitory concentration (IC₅₀) values for Razuprotafib against its primary target, VE-PTP, and other related phosphatases, highlighting its high degree of selectivity. medchemexpress.com

High-throughput Transcriptome Sequencing and RNA Profiling for Gene Expression Changes

High-throughput transcriptome sequencing, particularly RNA sequencing (RNA-seq), provides a comprehensive, unbiased snapshot of the gene expression changes induced by a pharmacological agent. This approach is invaluable for elucidating the downstream molecular pathways affected by Razuprotafib following the inhibition of VE-PTP and activation of Tie2. By comparing the transcriptomes of cells or tissues treated with Razuprotafib versus a vehicle control, researchers can identify entire networks of genes whose expression is significantly altered.

A notable application of RNA-seq in elucidating Razuprotafib's mechanism was demonstrated in a preclinical model of oral squamous cell carcinoma (OSCC). patsnap.com In this study, researchers investigated how AKB-9778 promotes vascular normalization, a process that can enhance cancer therapy. RNA sequencing of endothelial cells from the tumor vasculature revealed that Razuprotafib treatment led to significant changes in gene expression related to lipid metabolism pathways. patsnap.com

Specifically, the treatment was found to up-regulate the expression of HSD17B7, a gene involved in steroid biosynthesis. patsnap.com This modulation of lipid metabolism was linked to the restoration of adhesion molecule expression, improved vascular normalization, and consequently, enhanced infiltration of immune cells into the tumor microenvironment. patsnap.com These findings uncover a previously unknown dimension of Razuprotafib's mechanism, extending beyond simple Tie2 activation to include the transcriptional reprogramming of endothelial cells.

| Gene | Biological Process | Effect of Razuprotafib | Associated Outcome |

|---|---|---|---|

| HSD17B7 | Steroid Biosynthesis / Lipid Metabolism | Up-regulation | Restoration of lipid content in tumor ECs |

| Adhesion Molecules | Cell-cell Adhesion / Immune Cell Trafficking | Restored Expression | Facilitated immune cell infiltration |

This table summarizes the key findings from an RNA-sequencing study, detailing the transcriptional changes and associated biological outcomes following Razuprotafib treatment in a preclinical model. patsnap.com

Network Pharmacology and Systems Biology Analysis for Pathway Deconvolution

Network pharmacology moves beyond the "one drug, one target" paradigm to analyze the complex interactions between a drug, its multiple targets, and the broader network of cellular pathways. This systems-level approach is particularly well-suited for deconvoluting the effects of Razuprotafib, as the inhibition of a single phosphatase, VE-PTP, initiates a cascade of downstream signaling events through the Tie2 pathway.

By integrating data from transcriptomics, proteomics, and known protein-protein interactions, a network model can be constructed to map the cellular response to Razuprotafib. The core of this network is the Angiopoietin/Tie2 signaling axis. Upon Razuprotafib-mediated inhibition of VE-PTP, Tie2 becomes phosphorylated and activated, triggering downstream signaling through key pathways such as PI3K/AKT and MAPK/ERK. medchemexpress.com These pathways control fundamental endothelial cell functions, including survival, migration, and permeability.

A study utilizing network pharmacology analysis was instrumental in highlighting the significant role of Tie2 in the pathogenesis of hypertensive intracerebral hemorrhage (ICH). patsnap.com The analysis identified a conspicuous downregulation of Tie2 in the cerebral blood vessels of ICH mouse models compared to controls. Furthermore, the study identified Razuprotafib (AKB-9778) as a small molecule that targets and activates Tie2, thereby influencing endothelial cell proliferation, migration, and angiogenesis. patsnap.com This demonstrates the power of network analysis to connect a drug's target to a specific disease pathology and identify its potential therapeutic utility.

| Network Component | Role in Pathway | Effect of Razuprotafib |

|---|---|---|

| VE-PTP | Negative Regulator of Tie2 | Inhibition |

| Tie2 | Receptor Tyrosine Kinase | Activation / Phosphorylation |

| AKT | Downstream Kinase | Activation / Phosphorylation |

| eNOS | Downstream Effector | Activation / Phosphorylation |

| ERK | Downstream Kinase | Activation / Phosphorylation |

This table outlines the key signaling nodes within the Tie2 pathway that are directly or indirectly modulated by Razuprotafib, as elucidated through systems biology and mechanistic studies. medchemexpress.com

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how a ligand like Razuprotafib interacts with its biological target. These in silico techniques are crucial for understanding the structural basis of inhibitor potency and selectivity and for guiding further drug development.

A dedicated study explored the binding pattern of Razuprotafib (AKB-9778) with its target, VE-PTP, using these computational approaches. nih.gov Molecular docking simulations were performed to predict the most favorable binding pose of Razuprotafib within the catalytic active site of VE-PTP. The results indicated that the inhibitor fits well within the binding pocket, forming key interactions with active site residues. nih.gov

Following the initial docking, MD simulations were conducted to analyze the stability of the Razuprotafib-VE-PTP complex and to observe the dynamic changes in the protein's conformation upon inhibitor binding. nih.gov These simulations, run over nanoseconds, revealed that the binding of Razuprotafib induced a clear conformational transition in the active site. The analysis showed that the flexibility of the active site was altered, and the interactions between Razuprotafib and key amino acid residues, including hydrogen bonds and Van der Waals forces, remained stable throughout the simulation. nih.gov This computational analysis provides a detailed molecular rationale for the potent and stable inhibition of VE-PTP by Razuprotafib.

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bond | Formation of hydrogen bonds between Razuprotafib and amino acid residues in the VE-PTP binding pocket. | Contributes to the stability and specificity of the ligand-target complex. |

| Van der Waals | Non-covalent interactions based on proximity between the ligand and protein atoms. | Ensures a snug fit of the inhibitor within the active site. |

| Conformational Change | Alteration in the flexibility and overall shape of the VE-PTP active site upon binding. | Explains the dynamic implications of inhibitor binding and the mechanism of enzyme inhibition. |

This table summarizes the key findings from molecular docking and dynamics simulation studies, detailing the nature of the interactions and the structural impact of Razuprotafib binding to VE-PTP. nih.gov

Methodological Approaches in Razuprotafib Research

In Vitro Experimental Design and Techniques

In vitro methodologies are fundamental to understanding the direct effects of Razuprotafib (B610421) on endothelial cells at a molecular and functional level. These controlled laboratory experiments utilize specific cell lines and assays to dissect the compound's biological activity.

Cell Culture Models for Endothelial Biology

To model the human vasculature in a laboratory setting, researchers utilize various endothelial cell culture systems. These models are instrumental in studying the cellular responses to Razuprotafib.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used and robust model for general endothelial biology. Studies have demonstrated that Razuprotafib promotes the phosphorylation of the Tie2 receptor and activates its downstream signaling pathways in cultured HUVECs. medchemexpress.com This model is also used for functional assays, where HUVECs are grown on Transwell membranes to assess vascular permeability. In one key experiment, Razuprotafib was shown to block the leakage of FITC-dextran across HUVEC monolayers that was induced by Vascular Endothelial Growth Factor (VEGF).

Human Brain Microvascular Endothelial Cells (HBMEC) and HBEC-5i: HBMECs and the immortalized cell line HBEC-5i are critical models for studying the blood-brain barrier (BBB). nih.gov These cells are known to form tight junctions, which are essential for the barrier's integrity. While these cell lines are standard for BBB research, specific studies detailing the direct application of Razuprotafib on HBMEC or HBEC-5i models have not been prominently identified.

Biochemical Assays for Enzyme Activity and Protein Phosphorylation

Biochemical assays are essential for quantifying Razuprotafib's potency and confirming its mechanism of action, which is the inhibition of VE-PTP and subsequent activation of Tie2.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Biochemical assays have determined that Razuprotafib is a potent and highly selective inhibitor of the VE-PTP enzyme. The IC50 value for Razuprotafib against VE-PTP is remarkably low, indicating high potency. Its selectivity is demonstrated by comparing its inhibitory activity against other related phosphatases.

| Target Enzyme | IC50 Value |

| VE-PTP | 17 pM |

| HPTPη | 36 pM |

| HPTPγ | 100 pM |

| PTP1B | 780 nM |

Data sourced from MedChemExpress. medchemexpress.com

Protein Phosphorylation Assays: The primary molecular consequence of VE-PTP inhibition by Razuprotafib is the increased phosphorylation of its substrate, the Tie2 receptor. Researchers confirm this by using assays that specifically detect the phosphorylated form of Tie2. mdpi.comnih.gov Following treatment of endothelial cells with Razuprotafib, cell lysates are analyzed, often through techniques like Western blotting or ELISA, using antibodies that specifically recognize phospho-Tie2. These assays consistently show that Razuprotafib enhances Tie2 phosphorylation, both in its basal state and in response to the Tie2 ligand, Angiopoietin-1 (Ang-1). medchemexpress.comdrugbank.com

Functional Assays for Endothelial Barrier Integrity

Maintaining the integrity of the endothelial barrier is a crucial function of the vasculature, and its disruption is a hallmark of many diseases. Functional assays are used to measure Razuprotafib's ability to preserve or restore this barrier.

Trans-Endothelial Electrical Resistance (TEER): TEER is a non-invasive, quantitative method used to measure the integrity of endothelial cell monolayers in culture. It assesses the electrical resistance across the cell layer, with higher resistance indicating a more intact barrier with well-formed tight junctions. While specific studies using the TEER acronym for Razuprotafib are not prevalent, functionally equivalent permeability assays are employed. For instance, experiments using HUVECs cultured on Transwell inserts measure the passage of fluorescently labeled molecules (like FITC-dextran) across the monolayer. It has been shown that Razuprotafib can block the increased permeability induced by inflammatory agents like VEGF, demonstrating its capacity to strengthen the endothelial barrier.

Preclinical Animal Model Development and Application

To understand the effects of Razuprotafib in a complex, living system, researchers rely on preclinical animal models that mimic human diseases. Murine models are the most common, providing vital data on the compound's efficacy and in vivo mechanism of action.

Establishment of Disease-Relevant Murine Models

The selection and development of appropriate animal models are critical for testing the therapeutic hypothesis for Razuprotafib in specific diseases.

Ocular Neovascularization and Disease: Razuprotafib has been extensively studied in mouse models of eye diseases. In models of ocular hypertension and glaucoma, topical administration of Razuprotafib was found to increase the filtration area of Schlemm's canal, enhance aqueous humor outflow facility, and subsequently reduce intraocular pressure. nih.govarvojournals.org Furthermore, in mouse models of pathological retinal angiogenesis, systemic administration of Razuprotafib has been shown to suppress the development of subretinal neovascularization. medchemexpress.com

Oral Squamous Cell Carcinoma (OSCC): A variety of mouse models are used in OSCC research, including those induced by chemical carcinogens (like 4-nitroquinoline-1-oxide), as well as xenograft and genetically engineered models. nih.govnih.govfrontiersin.org These models are crucial for studying tumor progression and testing novel therapies. However, to date, published research specifically investigating the efficacy of Razuprotafib in these OSCC mouse models has not been identified.

Fabry Disease: The standard preclinical model for Fabry disease is the α-galactosidase A (GLA)-deficient mouse, which recapitulates the enzyme deficiency and substrate accumulation seen in human patients. nih.govnih.gov These mice are used to test the efficacy of treatments like enzyme replacement therapy. While in vitro data has shown that Razuprotafib can correct endothelial dysfunction in AGAL-deficient cells, nih.gov studies detailing the use of Razuprotafib in the GLA-deficient mouse model have yet to be published. This represents a logical and important next step for preclinical evaluation.

In Vivo Imaging Techniques for Vascular Assessment

In vivo imaging allows for the direct visualization and quantification of Razuprotafib's effects on the vasculature within a living animal.

Fluorescein Angiography: This is a cornerstone imaging technique in ophthalmic research. Following an intravenous injection of sodium fluorescein dye, a specialized camera is used to visualize the blood vessels in the retina and choroid. nih.gov In the context of Razuprotafib research, fluorescein angiography is used in animal models to assess changes in vascular permeability. A reduction in dye leakage from blood vessels after treatment is a direct indicator of improved vascular stability and barrier function.

Immunofluorescence of Tissue Sections: To confirm target engagement in vivo, tissues can be harvested from treated animals for analysis. For example, in studies involving ocular models, mouse eyes were enucleated after Razuprotafib administration. The eye tissues were then sectioned and stained using an antibody specific for the phosphorylated form of Tie2. nih.gov This immunofluorescence analysis provided direct visual evidence that Razuprotafib activated the Tie2 receptor within the endothelial cells of the target tissue in a living animal.

Analytical and Bioanalytical Techniques

A variety of analytical and bioanalytical techniques have been instrumental in characterizing razuprotafib, from its metabolic fate to its influence on cellular structures and molecular pathways.

Mass spectrometry, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal in elucidating the metabolic profile of razuprotafib. In vitro studies using human liver microsomes and recombinant CYP2C8 enzyme have detailed the oxidative metabolism of the compound. nih.gov These analyses have identified the major metabolic pathways, which involve the oxidation of the thiophene and phenyl rings of the razuprotafib molecule. nih.gov One key metabolic event is the formation of a thiol precursor, which is then methylated to form a major metabolite observed in both monkey and human excreta. nih.gov

The following table summarizes the key metabolic transformations of razuprotafib identified through mass spectrometry-based metabolite profiling.

| Metabolic Process | Description | Resulting Moiety/Metabolite |

| Oxidation | Extensive oxidation of the thiophene and phenyl rings. nih.gov | Thiolactone, S-oxide of thiolactone, and ultimately a thiol. nih.gov |

| Methylation | Enzymatic methylation of the thiol precursor. nih.gov | S-methyl metabolite (MS633). nih.gov |

| Epoxidation | Mono-oxidation involving epoxidation of the thiophene ring followed by hydrolysis. nih.gov | Diol metabolite. nih.gov |

High-resolution microscopy has been employed to visualize the cellular and subcellular effects of razuprotafib. In preclinical studies related to glaucoma, immunofluorescence analysis and confocal microscopy were used to examine the effects of topical ocular administration of razuprotafib in mouse eyes. These investigations demonstrated that razuprotafib treatment led to an increase in the phosphorylation of the Tie2 receptor in the endothelium of Schlemm's canal. biospace.com Furthermore, this activation of the Tie2 pathway was associated with an increased filtration area of Schlemm's canal, providing a mechanistic explanation for the observed reduction in intraocular pressure. mdpi.com

While the use of electron microscopy in the structural analysis of razuprotafib's effects has not been detailed in available research, confocal microscopy has provided valuable insights into its impact on the structural and functional aspects of ocular tissues at a subcellular level.

Quantitative polymerase chain reaction (qPCR) has been a crucial tool in understanding how razuprotafib influences the expression of key genes involved in vascular function. In a study involving a rat model of ECC, qPCR was used to measure the mRNA abundance of several components of the angiopoietin/Tie2 system in lung and kidney tissues. The results indicated that while ECC itself led to a significant decrease in Tie2 and VE-PTP mRNA expression in the lungs, razuprotafib treatment did not significantly alter the mRNA expression of Tie2 and VE-PTP compared to the vehicle. nih.gov There was a trend suggesting that razuprotafib might protect against a decrease in Tie1 mRNA expression, although this did not reach statistical significance. nih.gov

The following table summarizes the reported effects of razuprotafib on gene expression in a preclinical model.

| Gene | Tissue | Effect of Razuprotafib | Statistical Significance |

| Tie2 | Lung | No significant effect on mRNA expression compared to vehicle. nih.gov | Not significant |

| VE-PTP | Lung | No significant effect on mRNA expression compared to vehicle. nih.gov | Not significant |

| Tie1 | Lung | Trend towards protecting against a decrease in mRNA expression. nih.gov | Not significant (p=0.050) |

Information regarding the use of Western blotting to analyze protein expression levels in response to razuprotafib treatment is not extensively covered in the currently available scientific literature.

Data Analysis and Computational Tools

The interpretation of data from preclinical studies of razuprotafib relies on appropriate statistical methodologies and computational tools to ensure the validity and reliability of the findings.

The selection of such statistical approaches is standard in preclinical research to compare the means of different treatment groups and to account for measurements taken over time. nih.gov These methods are essential for determining whether the effects of razuprotafib are a result of the intervention or due to chance. researchgate.net The rigorous application of these statistical methodologies strengthens the evidence base for the biological activity of razuprotafib.

Bioinformatics Pipelines for Transcriptomic and Proteomic Data

In the investigation of Razuprotafib sodium salt and its mechanism of action, bioinformatics pipelines are crucial for the analysis of large-scale transcriptomic and proteomic datasets. These pipelines provide a structured framework for processing raw data, identifying meaningful biological changes, and interpreting the functional consequences of Razuprotafib's effects on cellular systems, particularly in the context of ocular diseases like glaucoma. While specific studies detailing the application of these pipelines to Razuprotafib are not extensively published, the established methodologies for similar pharmacological and disease-based research provide a clear blueprint for how such analyses would be conducted.

Transcriptomic Data Analysis Pipeline

Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), are employed to understand how Razuprotafib modulates gene expression in target tissues, such as the Schlemm's canal endothelial cells. The goal is to identify genes and pathways that are differentially expressed upon treatment, shedding light on the molecular mechanisms underlying its therapeutic effects. A typical bioinformatics pipeline for transcriptomic data in Razuprotafib research would involve the following key stages:

Data Acquisition and Pre-processing: High-throughput sequencing of RNA extracted from control and Razuprotafib-treated cells generates raw sequencing reads. The initial step involves quality control to assess the read quality and remove low-quality reads and adapter sequences.

Read Alignment and Quantification: The cleaned reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to quantify gene expression levels.

Differential Gene Expression Analysis: Statistical methods are applied to identify genes that show significant changes in expression between the Razuprotafib-treated and control groups. This results in a list of differentially expressed genes (DEGs).

Functional Annotation and Pathway Analysis: The list of DEGs is then subjected to functional enrichment analysis. This involves using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological processes, molecular functions, and signaling pathways that are over-represented in the dataset. This step is critical for understanding the biological implications of the observed gene expression changes. For instance, in the context of Razuprotafib, researchers would look for enrichment in pathways related to endothelial cell function, cell adhesion, and extracellular matrix remodeling.

Network Analysis: To understand the complex interactions between the identified DEGs, network analysis can be performed. This approach helps to identify key regulatory hubs and modules that are impacted by Razuprotafib.

The following table outlines a representative bioinformatics pipeline for analyzing transcriptomic data in Razuprotafib research.

| Step | Description | Tools and Databases |

| 1. Quality Control | Assessment of raw sequencing data quality. | FastQC, Trimmomatic |

| 2. Read Alignment | Mapping of sequencing reads to a reference genome. | STAR, HISAT2 |

| 3. Quantification | Counting the number of reads per gene. | featureCounts, HTSeq |

| 4. Differential Expression | Statistical analysis to identify differentially expressed genes. | DESeq2, edgeR |

| 5. Functional Enrichment | Identifying over-represented biological pathways and functions. | DAVID, Metascape, GO, KEGG |

| 6. Network Analysis | Visualizing and analyzing gene interaction networks. | STRING, Cytoscape |

Proteomic Data Analysis Pipeline

Proteomic analyses, often utilizing mass spectrometry-based approaches, complement transcriptomic data by providing a direct measure of the proteins present in a cell or tissue and their post-translational modifications. In Razuprotafib research, proteomics can be used to identify proteins whose expression or phosphorylation status is altered following treatment, providing insights into the downstream effects of Tie2 activation. A standard bioinformatics pipeline for proteomic data would include:

Data Acquisition and Pre-processing: Mass spectrometers generate raw spectral data. This data needs to be pre-processed to identify peptides and proteins. This involves steps like peak picking, noise reduction, and spectral deconvolution.

Protein Identification and Quantification: The processed spectra are searched against a protein sequence database to identify the corresponding peptides and, by inference, the proteins. The abundance of each protein is then quantified, either through label-free methods or by using isotopic labels.

Differential Protein Expression Analysis: Similar to transcriptomics, statistical tests are used to identify proteins that are differentially abundant between Razuprotafib-treated and control samples.

Functional and Pathway Analysis: The set of differentially expressed proteins is then analyzed using bioinformatics tools to understand their functional roles and the pathways they are involved in. This can reveal how Razuprotafib impacts cellular processes at the protein level.

Post-Translational Modification Analysis: A key aspect of Razuprotafib's mechanism is the activation of the Tie2 receptor tyrosine kinase, which involves phosphorylation events. Proteomic data can be specifically analyzed to identify changes in protein phosphorylation, providing direct evidence of Tie2 pathway activation and identifying its downstream substrates.

The table below details a representative bioinformatics pipeline for the analysis of proteomic data in the context of Razuprotafib research.

| Step | Description | Tools and Databases |

| 1. Spectral Processing | Conversion of raw mass spectrometry data into peak lists. | ProteoWizard, MaxQuant |

| 2. Database Searching | Identification of peptides and proteins by searching against a sequence database. | Mascot, SEQUEST, Andromeda |

| 3. Protein Quantification | Measurement of the relative or absolute abundance of identified proteins. | MaxQuant, Skyline |

| 4. Statistical Analysis | Identification of proteins with significant changes in abundance. | Perseus, R packages |

| 5. Functional Analysis | Annotation of protein function and pathway enrichment analysis. | DAVID, Panther, STRING |

| 6. PTM Analysis | Identification and quantification of post-translational modifications, such as phosphorylation. | MaxQuant, PhosphoSitePlus |

The integration of transcriptomic and proteomic data provides a more comprehensive understanding of Razuprotafib's mechanism of action. By combining these multi-omics datasets, researchers can build more accurate models of the molecular events that are initiated by VE-PTP inhibition and subsequent Tie2 activation, ultimately leading to the observed physiological effects in the eye.

Future Directions and Unexplored Research Avenues for Razuprotafib

Deeper Elucidation of Angiopoietin/Tie2 Pathway Crosstalk with Other Signaling Networks

The Angiopoietin/Tie2 pathway is a critical regulator of vascular quiescence and stability. nih.gov Razuprotafib's mechanism of activating this pathway presents a promising therapeutic strategy. However, the intricate interplay between Tie2 and other cellular signaling networks is not fully understood and represents a vital area for future research.

Initial studies suggest that the benefits of VE-PTP inhibition may extend beyond simple Tie2 activation. For instance, research has indicated that VE-PTP inhibition can improve endothelial function by activating various signaling pathways that ultimately converge to enhance the activity of endothelial nitric oxide synthase (eNOS). Furthermore, the Tie2 pathway is known to interact with pathways such as Rac-1/Rho kinase/vascular endothelial (VE)-cadherin signaling to fortify the endothelial barrier. researchgate.net

Future investigations should aim to systematically map the crosstalk between razuprotafib-induced Tie2 activation and other major signaling cascades, including:

Vascular Endothelial Growth Factor (VEGF) Signaling: While Tie2 activation generally promotes vascular stability, the VEGF pathway is a primary driver of angiogenesis. Understanding how razuprotafib (B610421) modulates the cellular response to VEGF is crucial, particularly in diseases characterized by pathological angiogenesis.

Inflammatory Pathways: Inflammation and angiogenesis are often intertwined processes. imrpress.com Research is needed to explore how razuprotafib affects inflammatory signaling pathways, such as those mediated by cytokines like TNFα and interleukin-6, which could have significant implications for treating inflammatory diseases with a vascular component. researchgate.net

Mechanotransduction Pathways: Endothelial cells are constantly exposed to mechanical forces from blood flow. Investigating how razuprotafib influences the cellular machinery that senses and responds to these forces could reveal new insights into its role in maintaining vascular health under different physiological conditions.

Identification of Novel Biomarkers for Razuprotafib's Pharmacodynamic Activity

To optimize the development of razuprotafib and personalize its application, there is a pressing need to identify and validate novel biomarkers that reflect its pharmacodynamic activity. veedalifesciences.com Pharmacodynamic (PD) biomarkers are objective measures that indicate the effects of a drug on the body and can provide crucial information on target engagement and biological response. veedalifesciences.comresearchgate.net

Currently, the direct assessment of Tie2 phosphorylation in target tissues is invasive and impractical for routine clinical monitoring. Therefore, future research should focus on identifying surrogate biomarkers in easily accessible biological fluids like blood or urine. veedalifesciences.com Potential avenues for biomarker discovery include:

Soluble Receptors and Ligands: Investigating changes in the plasma levels of soluble Tie2 (sTie2), angiopoietin-1, and angiopoietin-2 following razuprotafib administration could provide a window into the drug's effect on the target pathway. While one study did not find changes in sTie2 or angiopoietin-1, further investigation across different conditions is warranted. researchgate.net Drawing parallels from other anti-angiogenic therapies, monitoring soluble forms of related receptors, such as sVEGFR-2 and sVEGFR-3, might also prove valuable. nih.gov

Endothelial Activation Markers: Measuring levels of circulating markers of endothelial cell activation or injury, such as von Willebrand factor (vWF), soluble ICAM-1, and soluble E-selectin, could serve as indirect indicators of razuprotafib's vessel-stabilizing effects.

"Omics" Technologies: Employing proteomics and metabolomics to analyze plasma samples from preclinical models and clinical trial participants could uncover novel, unbiased biomarker signatures associated with razuprotafib's activity.

| Biomarker Category | Specific Examples | Rationale |

|---|---|---|

| Target-Related Molecules | Soluble Tie2, Angiopoietin-1, Angiopoietin-2 | Directly reflect modulation of the Ang/Tie2 pathway. |

| Endothelial Function Markers | sICAM-1, sVCAM-1, von Willebrand Factor | Indicate changes in endothelial activation and vascular stability. |

| Downstream Signaling Molecules | Phosphorylated proteins from proteomics analysis | Provide insight into the specific intracellular pathways affected by Tie2 activation. |

| Functional Imaging | Retinal imaging, microcirculatory imaging | Visually assess physiological changes in vascular leakage and blood flow. |

Investigation of Razuprotafib's Potential in Other Vascular-Related Pathologies

Razuprotafib has been investigated in several conditions characterized by vascular instability, including diabetic vascular complications, glaucoma, and acute respiratory distress syndrome (ARDS). biospace.comdrugbank.com The fundamental mechanism of enhancing vascular stability suggests its potential utility across a broader spectrum of diseases. Future research should systematically explore its efficacy in other pathologies where endothelial dysfunction and vascular leakage are key features.

The table below summarizes pathologies where razuprotafib has been formally investigated, providing a foundation for exploring related conditions.

| Disease Area | Specific Indication | Rationale for Investigation |

|---|---|---|

| Ophthalmology | Diabetic Macular Edema (DME), Open-Angle Glaucoma | Reduce vascular leakage in the retina and improve outflow through Schlemm's canal. biospace.comnih.gov |

| Systemic Vascular Disease | Diabetic Nephropathy | Stabilize vasculature in the kidneys to reduce complications. biospace.combiospace.com |

| Critical Care Medicine | Acute Respiratory Distress Syndrome (ARDS), including COVID-19-related ARDS | Stabilize pulmonary blood vessels to reduce lung inflammation and fluid leakage. quantumleaphealth.orgnasdaq.comnews-medical.net |

Unexplored or underexplored areas ripe for investigation include:

Sepsis: The systemic vascular leakage and organ dysfunction characteristic of sepsis could potentially be mitigated by a potent vessel-stabilizing agent like razuprotafib.

Stroke: Investigating its potential to protect the blood-brain barrier during and after an ischemic or hemorrhagic stroke could open new therapeutic avenues.

Traumatic Injury: The vascular disruption and subsequent inflammatory cascade following severe trauma may be a target for razuprotafib's stabilizing effects.

Oncology: While promoting vascular stability might seem counterintuitive in cancer, it could potentially "normalize" the tumor vasculature, making it less leaky and improving the delivery and efficacy of chemotherapy agents.

Exploration of Combination Therapies with Razuprotafib in Preclinical Settings

The unique mechanism of razuprotafib makes it an ideal candidate for combination therapies. By stabilizing blood vessels, it may act synergistically with drugs that have complementary mechanisms of action. Preclinical studies are essential to identify the most promising combinations and to understand the underlying biological interactions.

A notable clinical example is the investigation of topical razuprotafib as an adjunct to latanoprost for open-angle glaucoma. nih.govresearchgate.net This sets a precedent for exploring other combinations in a preclinical setting. Rational combinations for future exploration include:

Anti-VEGF Agents: In diseases like diabetic retinopathy and wet age-related macular degeneration, combining the vessel-stabilizing effects of razuprotafib with the anti-angiogenic action of VEGF inhibitors could provide a more comprehensive and durable treatment effect than either agent alone.

Anti-inflammatory Drugs: In conditions where vascular leakage is driven by inflammation, such as uveitis or sepsis, combining razuprotafib with corticosteroids or other anti-inflammatory agents could address both the cause and consequence of the pathology.

Chemotherapeutic Agents: In oncology, preclinical models could be used to test the hypothesis that by normalizing tumor blood vessels, razuprotafib can enhance the delivery of cytotoxic drugs to the tumor core, thereby increasing their efficacy.

Development of Advanced Delivery Systems for Targeted Research Applications